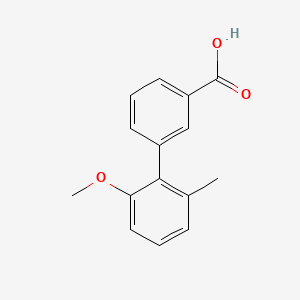

2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid

説明

特性

IUPAC Name |

3-(2-methoxy-6-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-8-13(18-2)14(10)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVARBIBHVOPEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681789 | |

| Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-67-9 | |

| Record name | 2′-Methoxy-6′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel biphenyl compound, 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The methodologies presented herein are grounded in established scientific principles to ensure robust and reliable structural elucidation.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid structural backbone which allows for precise spatial orientation of functional groups. The target molecule, 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ), is a member of this important class of compounds.[1][2] Accurate and comprehensive spectroscopic analysis is paramount for confirming its chemical identity, purity, and for understanding its electronic and structural properties, which are critical for any downstream applications, including as protein degrader building blocks.[2]

This guide will provide a detailed, predictive analysis of the spectroscopic data for 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, coupled with field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic, methoxy, methyl, and carboxylic acid protons. The expected chemical shifts are influenced by the electronic effects of the substituents and the steric hindrance between the two phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] |

| Aromatic Protons | 7.0 - 8.2 | multiplets | 7H | The exact shifts and coupling patterns will depend on the dihedral angle between the rings and the electronic influence of the substituents. Protons ortho to the carboxylic acid will be the most deshielded. |

| Methoxy Protons (-OCH₃) | ~3.8 | singlet | 3H | Methoxy groups typically appear as a sharp singlet in this region. |

| Methyl Protons (-CH₃) | ~2.3 | singlet | 3H | The methyl group on the biphenyl ring will be a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid Carbonyl | 165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4] |

| Aromatic Carbons | 110 - 160 | A total of 12 aromatic carbon signals are expected. The quaternary carbons and those bearing electronegative substituents will be at the lower field end of this range. |

| Methoxy Carbon | ~55 | The carbon of the methoxy group typically resonates in this region. |

| Methyl Carbon | ~20 | The methyl group carbon will be found in the upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis requires careful sample preparation and instrument setup.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and minimize proton exchange of the acidic proton.[5]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, a soft ionization technique like Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly observe the molecular ion.[6][7]

Table 3: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Rationale |

| [M-H]⁻ | 241.08 | In negative ion mode, deprotonation of the carboxylic acid is expected to be the dominant process. This would be the base peak. |

| [M+H]⁺ | 243.10 | In positive ion mode, protonation of the carbonyl oxygen is likely. |

| [M+Na]⁺ | 265.08 | Adduct formation with sodium ions from glassware or solvents is common in ESI. |

Under harsher ionization conditions, such as Electron Ionization (EI), fragmentation would be more extensive. Key fragment ions would likely arise from the loss of water (H₂O), the methoxy group (•OCH₃), and the carboxylic acid group (•COOH).

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

-

Optimize the source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions or adducts. Compare the observed m/z values with the theoretically calculated values to confirm the elemental composition.[8]

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Synthesis Context: Suzuki-Miyaura Coupling

Understanding the synthetic route of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid is crucial for anticipating potential impurities. A common and efficient method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [9][10]In a likely synthetic approach, a suitably substituted aryl halide would be coupled with an arylboronic acid. Potential impurities could include starting materials, homocoupled products, and residual palladium catalyst, all of which can be detected and quantified using the spectroscopic methods outlined above.

Conclusion

The comprehensive spectroscopic characterization of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, through the synergistic use of NMR, MS, and IR spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. This guide has detailed the predicted spectroscopic data and provided robust, field-tested protocols for their acquisition and interpretation. By adhering to these methodologies, researchers can ensure the integrity of their materials, a critical step in any scientific endeavor, particularly in the highly regulated field of drug development.

References

-

Chemspace. 2'-methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

Aladdin Scientific. 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, min 97%, 1 gram. [Link]

-

PubChem. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. [Link]

-

PubChem. 2'-Methyl-biphenyl-3-carboxylic acid. [Link]

-

PubChem. 2',6'-Dimethylbiphenyl-3-carboxylic acid. [Link]

-

PubChem. 6-Methoxy-2-Naphthoic Acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR? [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

Chemistry LibreTexts. ATR-FTIR. [Link]

-

NIST WebBook. Biphenyl-4-carboxylic acid. [Link]

-

PubChem. N-(2-Carboxy-6-methylphenyl)-N-(methoxyacetyl)-DL-alanine. [Link]

-

Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. [Link]

-

The Royal Society of Chemistry. ESI for Green Chemistry. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

IUCr Journals. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

-

University of Notre Dame. Ionization Modes // Mass Spectrometry & Proteomics Facility. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). [Link]

-

ResearchGate. 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at... [Link]

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Journal of Applied Spectroscopy. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Mass Spectrometry Ionisation Techniques. [Link]

-

ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. reddit.com [reddit.com]

- 6. acdlabs.com [acdlabs.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. rsc.org [rsc.org]

Structural Elucidation and Conformational Analysis of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid via 1H NMR Spectroscopy

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid . Designed for medicinal chemists and structural biologists, this document moves beyond basic peak assignment to explore the stereochemical consequences of ortho-substitution , specifically the restricted rotation (atropisomerism) induced by the 2',6'-substitution pattern.

We utilize a first-principles approach validated by standard chemical shift additivity rules and literature precedents for hindered biaryls. The guide details sample preparation in DMSO-d6 to preserve the carboxylic acid signal and uses Graphviz visualizations to map the logic of structural verification.

Structural Logic & Conformational Constraints

The molecule consists of two distinct aromatic domains:

-

Ring A (The Acidic Core): A phenyl ring substituted at the C3 position with a carboxylic acid (-COOH).

-

Ring B (The Steric Block): A phenyl ring substituted at C2' with a methoxy group (-OCH3) and at C6' with a methyl group (-CH3).

The "Orthogonal Twist"

The defining feature of this molecule is the steric bulk at the 2' and 6' positions. In a biphenyl system, ortho-substituents clash with the ortho-protons of the adjacent ring. To minimize this repulsion, the two phenyl rings twist out of coplanarity, adopting a dihedral angle close to 90° (orthogonal) .

NMR Consequence: This orthogonality places the protons of Ring A into the shielding cone of Ring B, often causing slight upfield shifts compared to planar biphenyls. Furthermore, the rotation around the C1-C1' bond is severely restricted, creating a chiral axis. While the enantiomers (atropisomers) are distinct, in an achiral solvent (like DMSO-d6), they appear as a single set of signals unless a chiral shift reagent is added.

Figure 1: Structural connectivity and the steric origin of the orthogonal conformation.

Experimental Protocol

To ensure reproducibility and the visibility of the labile carboxylic acid proton, the following protocol is mandatory.

Solvent Selection: DMSO-d6 vs. CDCl3[1][2]

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6) .[1][2]

-

Why: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It stabilizes the carboxylic acid proton (-COOH), resulting in a sharp, well-defined singlet (usually broad) between 12.0–13.0 ppm.

-

-

Avoid: CDCl3 (Chloroform-d) .[3]

-

Why: In non-polar solvents, carboxylic acids form dimers via intermolecular hydrogen bonding. This causes the -COOH signal to broaden significantly, drift in chemical shift depending on concentration, or disappear entirely due to exchange with trace water.

-

Sample Preparation Workflow

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution; aggregation can cause line broadening.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Interpretation & Assignment

The spectrum is divided into three distinct regions: the Acidic/Labile region, the Aromatic region, and the Aliphatic region.

Predicted Chemical Shift Data[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Mechanistic Rationale |

| -COOH | 12.5 - 13.0 | Broad Singlet | 1H | - | Deshielded by electronegative O; H-bonded to DMSO. |

| Ring A: H2 | 8.05 | Doublet/Singlet* | 1H | ~1.5 (meta) | Ortho to COOH (deshielding) + Ortho to Pivot. |

| Ring A: H4 | 7.95 | Doublet | 1H | ~7.8 (ortho) | Ortho to COOH (deshielding). |

| Ring A: H6 | 7.45 | Doublet | 1H | ~7.8 (ortho) | Ortho to Pivot; shielded by Ring B current. |

| Ring A: H5 | 7.60 | Triplet (dd) | 1H | ~7.8 | Meta to COOH; standard aromatic range. |

| Ring B: H4' | 7.25 | Triplet (t) | 1H | ~8.0 | Meta to OMe/Me; standard aromatic. |

| Ring B: H5' | 6.90 | Doublet | 1H | ~8.0 | Ortho to Me; Meta to OMe. |

| Ring B: H3' | 6.75 | Doublet | 1H | ~8.0 | Ortho to OMe (strong shielding); Meta to Me. |

| -OCH3 (2') | 3.65 | Singlet | 3H | - | Electronegative O deshielding. |

| -CH3 (6') | 2.05 | Singlet | 3H | - | Allylic-like positioning on aromatic ring. |

*Note: H2 often appears as a narrow doublet or singlet due to small meta-coupling (J ~1-2 Hz) with H4 or H6.

Detailed Analysis

The Aliphatic Region (2.0 – 4.0 ppm)

-

The Methyl Group (-CH3): Appears as a sharp singlet around 2.05 ppm . Its position is slightly upfield compared to a standard toluene methyl (2.3 ppm) due to the shielding cone of the orthogonal Ring A.

-

The Methoxy Group (-OCH3): A sharp singlet at 3.65 ppm . The oxygen atom is an Electron Donating Group (EDG) by resonance but Electron Withdrawing by induction. The 3.65 ppm shift is characteristic of aryl-methoxy ethers.

The Aromatic Region (6.5 – 8.2 ppm)

This region is complex due to the overlap of two spin systems.

-

Ring A (AMPX System): The carboxylic acid is an Electron Withdrawing Group (EWG). It strongly deshields the ortho protons (H2 and H4), pushing them downfield to ~8.0 ppm . H5 is less affected. H6 is unique: it is physically close to the pi-cloud of Ring B. Due to the orthogonal twist, H6 sits in the shielding region of Ring B, often appearing upfield relative to H4.

-

Ring B (AMX System): The Methoxy group is a strong EDG, which shields the ortho and para positions. H3' (ortho to OMe) will be the most upfield aromatic signal (~6.75 ppm ). H5' is ortho to the Methyl group (weak EDG) and meta to OMe, appearing slightly downfield of H3'.

The Labile Region (>12.0 ppm)

-

Carboxylic Acid: In DMSO-d6, this proton does not exchange rapidly with water (unlike in CDCl3). It appears as a broad hump or a very broad singlet downfield of 12 ppm. Absence of this peak usually indicates wet solvent or salt formation.

Advanced Validation: NOE & Atropisomerism

To confirm the regiochemistry (position of Me vs OMe) and the conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

NOE Correlations

Due to the orthogonal twist and steric lock, specific through-space interactions are observable:

-

-CH3 (6') ↔ Ring A Protons (H2/H6): Strong NOE signal. The methyl group is spatially proximal to the ortho-protons of the other ring.

-

-OCH3 (2') ↔ Ring A Protons (H2/H6): Strong NOE signal.

-

-OCH3 (2') ↔ H3': Strong NOE (ortho relationship).

-

-CH3 (6') ↔ H5': Strong NOE (ortho relationship).

Atropisomer Stability

While this molecule possesses an axis of chirality, at room temperature in solution, the barrier to rotation for 2,6-dimethyl-like systems is often high (20+ kcal/mol). However, without chiral HPLC or chiral shift reagents (e.g., Europium salts), the NMR spectrum represents the racemic average . If you observe "doubling" of peaks (e.g., two OMe singlets), check for:

-

Presence of chiral impurities.

-

Use of a chiral solvent.

-

Slow exchange on the NMR timescale (rare for this specific bulkiness at RT; usually requires cooling to see decoalescence if the barrier is lower, or it is already locked).

Figure 2: Analytical workflow for structural verification.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for chemical shift additivity rules).

-

Clayden, J., et al. (2002).[5] "Atropisomerism in Amides and Biaryls." Chemistry – A European Journal, 8(6), 1279-1289.

-

Reich, H. J. (2024). "1H NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol for NOE and DMSO usage).

-

Abraham, R. J., & Mobli, M. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

Sources

Methodological & Application

Applications of biphenyl carboxylic acids in medicinal chemistry.

Application Note: Biphenyl Carboxylic Acids in Medicinal Chemistry

Executive Summary

The biphenyl carboxylic acid moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from the biphenyl core's ability to orient functional groups in specific spatial arrangements (restricted rotation) while the carboxylic acid provides a critical anchor for electrostatic interactions (salt bridges) and hydrogen bonding.

This guide details the application of this scaffold in two high-impact therapeutic areas:

-

Transthyretin (TTR) Amyloidosis Stabilization: Repurposing NSAID pharmacophores (e.g., Diflunisal).[1][2]

-

Angiotensin II Receptor Blockade (ARBs): The bioisosteric relationship between carboxylic acids and tetrazoles (e.g., Losartan metabolites).

Therapeutic Case Studies & Mechanism of Action

Transthyretin (TTR) Stabilization

Transthyretin is a homotetrameric transport protein.[1] In ATTR amyloidosis, the rate-limiting step of pathology is the dissociation of the native tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[2][3]

-

Mechanism: Biphenyl carboxylic acids like Diflunisal bind to the unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface.

-

Chemical Interaction: The carboxylate group forms electrostatic interactions with the

-ammonium group of Lys-15, while the biphenyl rings occupy the hydrophobic halogen-binding pockets, effectively "stapling" the tetramer together and raising the kinetic barrier for dissociation.

Angiotensin II Receptor Antagonists (ARBs)

The discovery of Losartan highlighted a critical bioisosteric relationship.[4]

-

The Bioisostere Lesson: The active metabolite of Losartan (EXP3174) is a biphenyl carboxylic acid. While EXP3174 has higher affinity for the AT1 receptor than Losartan itself, the carboxylic acid group limits oral bioavailability compared to the tetrazole ring.

-

Design Strategy: The tetrazole ring (pKa ~4.5–5.0) mimics the acidity and planar nature of the carboxylate (pKa ~4.2–4.[4]5) but offers a more lipophilic profile and a different negative charge distribution, improving membrane permeability.

Visualization: Structural Logic & Mechanism

The following diagram illustrates the structural relationships and the TTR stabilization mechanism.

Caption: SAR relationship between ARB metabolites and TTR stabilizers, showing the kinetic stabilization mechanism of Diflunisal preventing tetramer dissociation.

Synthetic Protocol: Suzuki-Miyaura Coupling[5][6]

The most robust method for constructing the biphenyl carboxylic acid core is the Suzuki-Miyaura cross-coupling. This protocol is optimized for high yield and scalability, minimizing protodeboronation.

Target Molecule: 4'-Methylbiphenyl-2-carboxylic acid (Model Substrate)

Reagents & Materials:

-

Aryl Halide: 2-Bromobenzoic acid (1.0 equiv)

-

Boronic Acid: 4-Methylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

-

Degassing (Critical):

-

Combine DME and Water in the reaction vessel.

-

Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

-

Reaction Assembly:

-

Add 2-Bromobenzoic acid (5.0 mmol, 1.00 g) and 4-Methylphenylboronic acid (6.0 mmol, 0.82 g) to the vessel.

-

Add the Na2CO3 solution (7.5 mL of 2M).

-

Add Pd(PPh3)4 (0.15-0.25 mmol, ~170-290 mg). Note: Add catalyst last under a counter-flow of nitrogen.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

-

Monitor by TLC or LC-MS. Reaction is typically complete within 4–12 hours.

-

Endpoint: Disappearance of the aryl bromide.

-

-

Workup (Acid-Base Extraction):

-

Filter through a Celite pad to remove palladium black; wash with Ethyl Acetate.

-

Phase Separation: The product is in the aqueous phase (as the carboxylate salt). Discard the organic layer (removes non-acidic impurities like homocoupled biaryls).

-

Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The biphenyl carboxylic acid will precipitate.

-

Extraction: Extract the precipitate with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Purification:

-

Recrystallization from Ethanol/Water or Hexanes/Ethyl Acetate is usually sufficient.

-

Bioassay Protocol: TTR Fibril Formation Inhibition

This assay measures the ability of a small molecule (e.g., Diflunisal) to stabilize the TTR tetramer under acidic conditions that normally induce dissociation and fibrillogenesis.

Method: Turbidimetric Assay (Acid-Mediated Fibrillogenesis)[7]

Reagents:

-

Recombinant WT-TTR: 0.4 mg/mL stock in 10 mM phosphate, 100 mM KCl, pH 7.6.

-

Acetate Buffer (Fibril Induction): 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.[8]

-

Test Compound: 10 mM stock in DMSO (e.g., Diflunisal).

Protocol:

-

Compound Incubation:

-

In a microcentrifuge tube, mix 5 µL of Test Compound (final conc. typically 7.2 µM or 2x molar excess relative to TTR tetramer) with 495 µL of WT-TTR solution (final TTR conc. 0.2 mg/mL or 3.6 µM tetramer).

-

Control: Add 5 µL DMSO instead of compound.

-

Incubate at 37°C for 30 minutes to allow ligand binding.

-

-

Acid Induction:

-

Fibril Formation:

-

Transfer 200 µL aliquots to a 96-well UV-transparent microplate.

-

Seal the plate to prevent evaporation.

-

Incubate at 37°C for 72 hours (static, no shaking).

-

-

Readout:

-

Measure Turbidity (Absorbance) at 400 nm using a microplate reader.

-

Note: Shake the plate for 5 seconds before reading to resuspend any precipitated fibrils.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

A potent stabilizer (like Diflunisal) will show >90% inhibition of turbidity increase.

-

Quantitative Data Summary

Table 1: Comparative Activity of Biphenyl Carboxylic Acid Derivatives

| Compound | Structure Type | Target | Activity (IC50 / Kd) | Key Property |

| Diflunisal | Biphenyl COOH | TTR (Amyloid) | Kd1 ~ 75 nM [1] | Stabilizes tetramer; >95% fibril inhibition at 2x conc. |

| EXP3174 | Biphenyl COOH | AT1 Receptor | IC50 ~ 10 nM [2] | Active metabolite of Losartan; High affinity but low oral bioavailability. |

| Losartan | Biphenyl Tetrazole | AT1 Receptor | IC50 ~ 20-30 nM | Tetrazole improves oral bioavailability (Prodrug concept). |

| Telmisartan | Biphenyl (Benzimidazole) | AT1 / PPAR | Ki ~ 3.7 nM | Lipophilic "sartan"; dual mechanism. |

References

-

Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation.[2] Journal of Medicinal Chemistry.

-

Wong, P. C., et al. (1990). Nonpeptide angiotensin II receptor antagonists.[9] VIII. Characterization of functional antagonism displayed by DuP 753, an orally active antihypertensive agent.[9] Journal of Pharmacology and Experimental Therapeutics.

-

Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Sekijima, Y., et al. (2006). The biological and chemical basis for tissue-selective amyloid disease. Cell.

Sources

- 1. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Evaluating the Biological Activity of Methoxy-Substituted Biphenyl Compounds

Introduction: The Therapeutic Potential of Methoxy-Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic addition of methoxy (-OCH₃) groups to this scaffold profoundly influences its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. This modulation, in turn, gives rise to a wide spectrum of biological activities, such as anticancer, antimicrobial, and antioxidant effects.

A notable example is Honokiol, a lignan isolated from Magnolia species, which features methoxy and hydroxyl groups on its biphenyl structure.[1] Honokiol has been extensively studied for its anti-carcinogenic, anti-inflammatory, and neuroprotective properties, acting on multiple signaling pathways including NF-κB and PI3K/Akt.[2][3] The success of natural products like Honokiol underscores the potential of methoxy-substituted biphenyls as a fertile ground for the discovery of novel therapeutic agents.[4]

This guide provides an in-depth exploration of the key biological activities associated with this compound class. It is designed not merely as a set of instructions, but as a technical resource explaining the causality behind protocol choices, ensuring that researchers can generate robust, reproducible, and meaningful data.

Section 1: Anticancer Activity Evaluation

Methoxy-substituted biphenyls have demonstrated significant potential as anticancer agents. Their mechanisms often involve inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow.[5][6] For instance, certain hydroxylated biphenyls, structurally related to curcumin, have shown potent, irreversible antiproliferative effects against malignant melanoma cells by arresting the cell cycle in the G2/M phase and inducing apoptosis.[7][8]

Application Note 1.1: Assessing In Vitro Cytotoxicity

The foundational step in evaluating a compound's anticancer potential is to determine its cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, is directly proportional to the number of living cells.[9] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[10]

This protocol details the steps to quantify the dose-dependent cytotoxic effect of a methoxy-substituted biphenyl compound and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methoxy-biphenyl test compound, dissolved in DMSO to create a stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

-

Multi-channel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the methoxy-biphenyl compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10][13] A reference wavelength of >650 nm can be used to reduce background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the % Viability against the log of the compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability, using non-linear regression analysis.

-

Data Presentation: Example IC₅₀ Values

| Compound | Cell Line | IC₅₀ (µM) after 72h |

| Compound A (Hypothetical) | MDA-MB-231 (Breast) | 5.2 |

| Compound A (Hypothetical) | A549 (Lung) | 8.9 |

| Compound B (Hypothetical) | DU145 (Prostate) | 2.5 |

| Doxorubicin (Control) | MDA-MB-231 (Breast) | 0.8 |

Visualization: Key Anticancer Signaling Pathways

Certain biphenyl derivatives exert anticancer effects by inducing apoptosis through the inhibition of key survival pathways like PI3K/Akt/mTOR and activating pro-apoptotic proteins.[1][14]

Caption: Non-immune mediated apoptosis via PD-L1 and Akt inhibition.[14]

Section 2: Antimicrobial Activity Assessment

The emergence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Methoxy-substituted biphenyls have shown promise in this area, with studies indicating that structural features like hydroxyl groups on the biphenyl rings are crucial for their antibacterial effects.[15] Protosappanins A and B, two biphenyl compounds, have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Application Note 2.1: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized and widely used technique for determining MIC values, offering quantitative results that are essential for evaluating a compound's potency.[18][19]

This protocol outlines the standardized procedure for determining the MIC of a methoxy-biphenyl compound against a bacterial strain.

Materials:

-

96-well sterile microtiter plates (U- or V-bottom)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[20]

-

Methoxy-biphenyl test compound, dissolved in DMSO

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)[20]

Procedure:

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture plate, select 3-4 well-isolated colonies.[17]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

-

Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[20]

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Prepare a 2x working stock solution of your test compound in CAMHB.

-

Add 50 µL of the 2x compound stock to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row to column 10. Discard the final 50 µL from column 10.[21]

-

Column 11 serves as the positive growth control (broth + inoculum, no compound).

-

Column 12 serves as the negative/sterility control (broth only).

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL. Do not add inoculum to column 12.[21]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[20]

-

Result Interpretation:

-

After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

-

Visualization: Broth Microdilution Workflow

Caption: Workflow for the broth microdilution MIC assay.

Section 3: Antioxidant Activity Profiling

Many methoxy-substituted biphenyls possess antioxidant properties, primarily due to their phenolic hydroxyl groups.[22] These compounds can act as chain-breaking antioxidants by donating a hydrogen atom to neutralize harmful free radicals, thereby terminating oxidative chain reactions.[23] This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases.[2]

Application Note 3.1: Evaluating Radical Scavenging Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[24] The principle is based on the reduction of the stable DPPH free radical, which is deep violet in solution, by an antioxidant. The donation of a hydrogen atom by the antioxidant compound to DPPH results in the formation of the reduced, pale yellow DPPH-H form. This color change, measured as a decrease in absorbance at 517 nm, is proportional to the antioxidant capacity of the sample.[24]

This protocol describes how to measure the radical scavenging activity of a methoxy-biphenyl compound and express it as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Materials:

-

96-well microplate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol[25]

-

Methoxy-biphenyl test compound

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)[26]

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in methanol.

-

Prepare a DPPH working solution (e.g., 80 µg/mL or ~0.2 mM) in methanol. This solution should be freshly prepared and protected from light.[26]

-

-

Assay Procedure:

-

Prepare serial dilutions of your test compound and the positive control in the wells of a 96-well plate. For example, add 20 µL of each sample dilution to the wells.[25][26]

-

Add a solvent blank (methanol only) to control wells.

-

Add the DPPH working solution to each well (e.g., 180 µL). The final volume should be consistent (e.g., 200 µL).[26]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25][26]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[26]

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Where Abs_Control is the absorbance of the DPPH solution with the solvent blank.

-

Plot the % Scavenging against the log of the compound concentration to determine the IC₅₀ value.

-

Visualization: DPPH Radical Scavenging Mechanism

Caption: Mechanism of DPPH radical reduction by a phenolic antioxidant.

References

-

Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: What is Honokiol used for? Source: Patsnap Synapse URL: [Link]

-

Title: Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent Source: PMC - NIH URL: [Link]

-

Title: DPPH Antioxidant Assay Kit D678 manual Source: DOJINDO URL: [Link]

-

Title: Honokiol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Honokiol: A Review of Its Anticancer Potential and Mechanisms Source: PMC - NIH URL: [Link]

-

Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

-

Title: 4.4. DPPH Assay Source: Bio-protocol URL: [Link]

-

Title: Honokiol, an Active Compound of Magnolia Plant, Inhibits Growth, and Progression of Cancers of Different Organs Source: PubMed URL: [Link]

-

Title: A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria Source: JoVE URL: [Link]

-

Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]

-

Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL: [Link]

-

Title: MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific Source: FWD AMR-RefLabCap URL: [Link]

-

Title: Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

-

Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL: [Link]

-

Title: Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies Source: Bulgarian Chemical Communications URL: [Link]

-

Title: 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls Source: Bentham Science Publisher URL: [Link]

-

Title: Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents Source: PMC - NIH URL: [Link]

-

Title: DPPH Assay: Principle, Applications, and Complete Guide Source: Amerigo Scientific URL: [Link]

-

Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells Source: PMC - NIH URL: [Link]

-

Title: 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls Source: PMC - NIH URL: [Link]

-

Title: Anticancer efficacy of biphenyl‐based compounds in published research studies. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria Source: PMC - PubMed Central URL: [Link]

-

Title: PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent Source: MDPI URL: [Link]

-

Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells Source: MDPI URL: [Link]

-

Title: Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains Source: PubMed URL: [Link]

-

Title: Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers Source: MDPI URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides Source: PMC - NIH URL: [Link]

-

Title: Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes Source: MDPI URL: [Link]

-

Title: hexachlorobiphenyl as a 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonist in C57BL/6J mice Source: PubMed URL: [Link]

-

Title: Anticancer and antimicrobial activity of methoxy amino chalcone derivatives Source: Der Pharma Chemica URL: [Link]

Sources

- 1. Honokiol - Wikipedia [en.wikipedia.org]

- 2. What is Honokiol used for? [synapse.patsnap.com]

- 3. Honokiol, an Active Compound of Magnolia Plant, Inhibits Growth, and Progression of Cancers of Different Organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells | MDPI [mdpi.com]

- 9. broadpharm.com [broadpharm.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. microbeonline.com [microbeonline.com]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. jove.com [jove.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bcc.bas.bg [bcc.bas.bg]

- 24. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 25. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 26. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid

Subject: Troubleshooting Solubility & Formulation for Biological Assays Compound ID: 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid (MMBC) Chemical Class: Lipophilic Biphenyl Carboxylic Acid Physicochemical Profile: MW: ~242.3 g/mol | pKa: ~4.2 (Acidic) | LogP: ~3.4 (Lipophilic)

Executive Summary & Physicochemical Context

The Core Challenge: MMBC presents a classic "Lipophilic Acid" solubility paradox.

-

The Acidic Head: With a pKa of approximately 4.2, the carboxylic acid group is ionizable. At physiological pH (7.4), it exists primarily as a carboxylate anion (

), which favors aqueous solubility. -

The Lipophilic Tail: The biphenyl core, further modulated by the 2'-methoxy and 6'-methyl groups, is highly hydrophobic.

-

The Conflict: When diluting a concentrated organic stock (DMSO) into aqueous media, the hydrophobic core drives rapid aggregation before the acid group can fully interact with water and stabilize the molecule. This results in "kinetic crashing"—micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

The Solution Strategy: We must bridge the gap between the organic stock and the aqueous assay buffer using pH control and kinetic management , or alternatively, encapsulation .

Critical Workflow: Stock Solution Preparation

FAQ: Solvent Selection

Q: Can I use Ethanol instead of DMSO? A: No. For this specific biphenyl structure, DMSO (Dimethyl Sulfoxide) is superior. Ethanol has a higher vapor pressure (leading to concentration drift) and a lower dielectric constant than DMSO, making it less effective at solvating the polar carboxylic acid moiety in high concentrations.

Q: What is the maximum stable stock concentration? A: We recommend 10 mM to 50 mM in anhydrous DMSO.

-

Storage: Aliquot into single-use amber glass vials. Store at -20°C.

-

Note: Avoid freeze-thaw cycles. Moisture absorption from air into DMSO will cause the compound to crash out inside the freezer over time.

Protocol A: The "Kinetic" Dilution Method (Standard Assays)

Use this for standard cell viability or enzymatic assays where DMSO tolerance is <0.5%.

The Mechanism: This protocol prevents local regions of high concentration/low solubility during the mixing process.

-

Prepare Stock: 10 mM MMBC in anhydrous DMSO.

-

Prepare Intermediate (Optional but Recommended): Dilute stock 1:10 in 100% DMSO to create a 1 mM working stock.

-

The "Vortex-Injection" Technique:

-

Place your aqueous assay buffer (pH 7.4) on a vortex mixer at medium speed.

-

While vortexing, inject the DMSO stock directly into the center of the liquid vortex.

-

Why? This ensures immediate dispersion. Adding buffer to DMSO often causes precipitation because the solvent ratio passes through a "danger zone" (e.g., 30% DMSO) where the compound is insoluble.

-

-

Equilibration: Let the solution stand for 15 minutes at room temperature. Check for turbidity via absorbance at 600nm (OD600 < 0.01 indicates solubility).

Advanced Formulation: Cyclodextrin Complexation

Q: My assay is sensitive to DMSO. How do I eliminate it?

A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

Biphenyls fit ideally into the hydrophobic cavity of

Protocol B: HP-β-CD "Molecular Encapsulation"

Use this for animal studies or highly sensitive primary cell cultures.

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4). Filter sterilize (0.22 µm).

-

Compound Addition:

-

Weigh solid MMBC.

-

Add the 20% HP-β-CD vehicle to the solid.

-

-

Energy Input (Critical):

-

The compound will not dissolve immediately.

-

Sonicate in a water bath at 37°C for 30–60 minutes.

-

Visual Check: The solution should turn clear.

-

-

pH Adjustment: If the solution remains cloudy, adjust pH to 8.0 using 0.1N NaOH to force ionization, sonicate until clear, then carefully back-titrate to pH 7.4 using 0.1N HCl.

Troubleshooting & Diagnostics

Diagnostic Decision Tree

Use the following logic flow to diagnose solubility failures in your assay.

Figure 1: Diagnostic workflow for identifying solubility-driven assay failures.

Common Failure Modes (FAQs)

Q: The compound precipitates after 2 hours in the incubator.

-

Cause: "Ostwald Ripening." Small, invisible micro-crystals formed during initial mixing grow larger over time.

-

Fix: Your initial mixing was too fast or the concentration is above the thermodynamic solubility limit. Reduce the final concentration by 50% or increase the DMSO concentration (if tolerated) to 0.5%.

Q: I see high variability between replicates.

-

Cause: Non-Specific Binding (NSB). The lipophilic biphenyl core sticks to polypropylene tips and polystyrene plates.

-

Fix:

-

Use Low-Retention pipette tips.

-

Add 0.01% Tween-80 or 0.05% BSA to your assay buffer. This acts as a "sacrificial" surface blocker and keeps the compound in solution.

-

Q: The activity is zero, but the solution looks clear.

-

Cause: The compound may have crashed out on the bottom of the well (forming a film) or bound entirely to the plastic.

-

Verification: Spin the plate at 3000 x g for 5 minutes. Sample the supernatant and analyze via HPLC/UV. If the concentration is <80% of nominal, you have lost compound to surfaces/precipitation.

Solubility Data Summary

| Parameter | Value / Condition | Notes |

| pKa | ~4.2 | Ionized at pH 7.4 (Soluble form). Protonated at pH < 4 (Insoluble). |

| Max Solubility (PBS pH 7.4) | < 10 µM (Estimated) | Without co-solvents. |

| Max Solubility (DMSO) | > 50 mM | Stock solution stability is high. |

| Max Solubility (20% HP-β-CD) | > 500 µM | Best for in vivo or high-concentration assays. |

| Critical pH Threshold | pH 6.0 | Below pH 6.0, solubility drops logarithmically. |

References

-

Physicochemical Properties of Biphenyl Acids

-

Cyclodextrin Formulation

-

DMSO in Biological Assays

-

pKa and Solubility Theory

Sources

- 1. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization | MDPI [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Scale-Up Synthesis of Substituted Biphenyls

Welcome to the technical support center for the synthesis of substituted biphenyls. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning biphenyl synthesis from the bench to production scale. Biphenyl scaffolds are a cornerstone in pharmaceuticals, agrochemicals, and materials science, making their robust and scalable synthesis a critical endeavor.[1][2]

While numerous cross-coupling methods exist, the Suzuki-Miyaura reaction remains the preeminent choice for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[3][4] However, its apparent simplicity on the lab scale often masks significant challenges related to kinetics, catalyst stability, and purification when scaling up.[5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, common problems encountered during the scale-up of biphenyl synthesis, primarily focusing on the Suzuki-Miyaura coupling.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled after scaling up. What should I investigate?

An incomplete reaction is the most frequent issue encountered. The root cause often lies in the deactivation of the catalyst or suboptimal reaction parameters that become more pronounced at a larger scale.

Primary Troubleshooting Steps:

-

Catalyst Activity & Integrity:

-

Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear indicator that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[6] This is often caused by localized overheating, poor mixing, or an insufficient ligand-to-palladium ratio.[6][7] On scale-up, ensure robust mechanical stirring and controlled heating to maintain a homogeneous reaction mixture.

-

Ligand Oxidation: Phosphine ligands, especially electron-rich ones crucial for efficient catalysis, are susceptible to oxidation by trace oxygen.[6] While a flask might be easily purged on a small scale, ensuring a truly inert atmosphere in a large reactor is more challenging. Implement a rigorous degassing protocol for all solvents and reagents and maintain a positive pressure of nitrogen or argon throughout the process.[8][9]

-

Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient. Consider using pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or well-defined pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) that generate the active species more reliably.[7]

-

-

Reagent and Solvent Quality:

-

Boronic Acid Instability: Many boronic acids, particularly electron-deficient ones, are prone to decomposition via protodeboronation, a side reaction that cleaves the C-B bond.[10][11] Ensure the purity of your boronic acid; older batches may have partially degraded.

-

Solvent & Base Purity: Water content can be critical. While many Suzuki protocols use aqueous bases, ensure your organic solvents are anhydrous if the protocol demands it. The purity and strength of the base are also paramount; an insufficient amount will stall the transmetalation step.[6]

-

-

Scale-Dependent Physical Parameters:

-

Mixing & Mass Transfer: Inadequate stirring in large reactors can lead to poor mixing, creating localized "hot spots" or areas of high reagent concentration that promote catalyst decomposition.[12][13] Transitioning from magnetic stirring to overhead mechanical stirring is essential for scale-up.[7]

-

Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Exothermic events that are negligible in a flask can lead to dangerous temperature spikes in a reactor.[13][14] Ensure your reactor's heating/cooling system can handle the thermal load and consider controlling the addition rate of a key reagent to manage exotherms.

-

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Q2: I'm observing significant homocoupling of my boronic acid starting material. How can I suppress this side reaction?

Homocoupling (or Glaser coupling) of boronic acids to form symmetrical biaryls is a common byproduct, often driven by the presence of oxygen.

Troubleshooting Steps:

-

Eliminate Oxygen: This is the most critical step. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6] Ensure your degassing procedure (e.g., sparging with nitrogen/argon or freeze-pump-thaw cycles for smaller scales) is rigorously applied to all solvents and the reactor headspace is thoroughly inerted.[15]

-

Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes be promoted by the boronic acid, leading to homocoupling.[6] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue.

-

Modify Reaction Conditions: In some cases, adjusting the base or solvent system can disfavor the homocoupling pathway. Switching to a milder base or anhydrous conditions with a base like K₃PO₄ can sometimes help.[16]

Q3: My boronic acid is being consumed by protodeboronation. What are my options?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material. This is especially problematic for electron-deficient or heteroaromatic boronic acids.[10][11]

Troubleshooting Steps:

-

Use Anhydrous Conditions: Water is the proton source for this side reaction. Using an anhydrous solvent (like THF or Dioxane) with a non-aqueous base (e.g., K₃PO₄ or Cs₂CO₃) is often the most effective solution.[16]

-

Choose the Right Ligand: Paradoxically, while bulky phosphine ligands are excellent for promoting the desired cross-coupling, they can also accelerate a palladium-catalyzed protodeboronation pathway.[10] If this side reaction is dominant, screening different ligands may be necessary to find one that favors cross-coupling much more significantly than protodeboronation.

-

Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[17] They can be a reliable alternative for particularly unstable substrates.

Q4: My final product is contaminated with high levels of residual palladium. How can I effectively remove it?

For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is a regulatory necessity and a significant scale-up challenge.[5][18]

Effective Removal Strategies:

-

Optimized Aqueous Washes: Simple acid/base washes during workup can remove a significant portion of palladium salts, but often not to the required level.

-

Recrystallization: This is a powerful purification technique that can dramatically reduce palladium levels if a suitable solvent system is found.

-

Palladium Scavengers: For stubbornly high palladium levels, treatment with a scavenger is the most effective method. These are materials with high affinity for palladium. Common choices include:

-

Thiol-functionalized silica gel: Highly effective at binding palladium.

-

Activated Carbon: A cost-effective but sometimes less selective option. Multiple treatments may be needed.

-

Isocyanide Reagents: Can be used as soluble reagents or on a solid support to remove palladium to sub-ppm levels.[19] A scavenger treatment is typically performed after the primary workup by stirring the crude product solution with the scavenger for several hours before filtering it off.[17]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal palladium catalyst and ligand for my specific synthesis?

There is no single "best" catalyst. The choice depends on the electronic and steric properties of your coupling partners.

-

Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[20] The rate-limiting step dictates the ideal catalyst properties.

-

For Difficult Oxidative Addition (e.g., using electron-rich or sterically hindered aryl chlorides): You need a highly active catalyst. This is achieved using bulky, electron-rich phosphine ligands like the Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[16][21][22] These ligands promote the formation of a highly reactive, monoligated Pd(0) species.[21]

-

For General Purpose/Robust Reactions (e.g., aryl bromides/iodides): A simple catalyst like Pd(PPh₃)₄ or Pd/C may suffice and is more cost-effective for large-scale operations.[18]

-

Screening: For a new, challenging transformation, high-throughput experimentation (HTE) to screen a variety of ligands and pre-catalysts is the most efficient approach to identify an optimal system.[17]

| Ligand Class | Key Features | Best For... | Scale-Up Considerations |

| Triphenylphosphine (PPh₃) | Inexpensive, classic ligand | Simple, unhindered aryl iodides and bromides. | Cost-effective, but may show lower activity for challenging substrates. |

| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biaryl phosphines | Difficult couplings: aryl chlorides, sterically hindered substrates, heteroaryls.[22] | High activity allows for lower catalyst loading, but ligands are expensive. |

| Ferrocenyl Ligands (e.g., dppf) | Bidentate, robust | General purpose, good stability. | Often used in robust and reproducible reactions. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | High-temperature reactions, couplings with aryl chlorides. | Can be more stable than some phosphine ligands, preventing catalyst decomposition. |

Q2: What are the most important factors for solvent selection during scale-up?

Solvent choice impacts reaction kinetics, solubility, workup, and process safety.[23]

-

Reaction Performance: The solvent system (often a mix of an organic solvent and aqueous base) must effectively dissolve all reactants to ensure a homogeneous reaction.[8] Common systems include Toluene/H₂O, Dioxane/H₂O, and 2-MeTHF/H₂O.

-

Workup & Separation: The solvent should allow for easy separation of the product from aqueous phases and byproducts during workup. Avoid solvents that form problematic emulsions.

-

Safety & Environmental Impact: On a large scale, factors like flammability, boiling point, and toxicity are paramount.[23] Solvents like dioxane are often avoided in manufacturing due to safety concerns. Greener solvents like 2-MeTHF are increasingly preferred.

-

Cost and Recovery: The cost of large volumes of solvent and the ability to recover and recycle it are critical economic considerations for industrial processes.[12]

Q3: Are there viable, scalable alternatives to the Suzuki-Miyaura coupling?

Yes, while Suzuki is often the first choice, other cross-coupling reactions have specific advantages and may be better suited for certain substrates or process constraints.[24][25]

-

Negishi Coupling (Organozinc): Highly reactive and excellent for challenging couplings, but organozinc reagents are moisture-sensitive and their preparation can be complex.[24]

-

Stille Coupling (Organotin): Very tolerant of functional groups, but the high toxicity and difficulty in removing organotin byproducts are major drawbacks for pharmaceutical synthesis.[1][24]

-

Ullmann Reaction (Copper-mediated): A classic method that is useful for producing symmetrical biphenyls. Modern variations can be used for cross-coupling, but often require higher temperatures than palladium-catalyzed reactions.[1][26]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Scale-Up of a Suzuki-Miyaura Coupling

This protocol provides a framework. Specific temperatures, times, and reagent stoichiometries must be optimized for each unique reaction.

-

Reactor Setup and Inerting:

-

Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.

-

Purge the reactor vessel by evacuating and backfilling with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.[9]

-

-

Reagent Charging:

-

Charge the reactor with the aryl halide, the boronic acid (or ester), and the solid base (e.g., K₂CO₃, K₃PO₄).

-

Add the palladium pre-catalyst and ligand.

-

Via cannula or a pump, add the degassed organic solvent, followed by the degassed aqueous solvent (if applicable).

-

-

Reaction Execution:

-

Begin vigorous stirring to ensure the mixture is a mobile slurry.

-

Heat the reactor jacket to the target internal temperature (e.g., 80-100 °C). Monitor the internal temperature closely.

-

Maintain the reaction at temperature, monitoring progress by taking samples periodically for analysis (e.g., HPLC, GC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

-

Transfer the mixture to a separatory funnel or workup vessel. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[27]

-

Caption: General experimental workflow for a scaled-up Suzuki-Miyaura reaction.

Protocol 2: Palladium Removal with a Thiol-Functionalized Scavenger

-

Preparation:

-

Dissolve the crude biphenyl product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Acetonitrile) to a concentration of ~50-100 mg/mL.

-

-

Scavenger Addition:

-

Add the thiol-functionalized silica gel scavenger to the solution. A typical loading is 5-10 equivalents by weight relative to the theoretical amount of palladium in the crude material.

-

-

Treatment:

-

Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours. The optimal time should be determined experimentally.

-

-

Removal and Isolation:

-

Filter the mixture through a pad of celite or a filter paper to remove the scavenger.

-

Wash the filter cake with fresh solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to yield the purified product with significantly reduced palladium content. Analyze a sample by ICP-MS to confirm palladium levels.

-

Section 4: References

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmtech.com [pharmtech.com]

- 14. books.rsc.org [books.rsc.org]

- 15. quora.com [quora.com]

- 16. reddit.com [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]

- 31. nbinno.com [nbinno.com]

- 32. reddit.com [reddit.com]

- 33. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. gala.gre.ac.uk [gala.gre.ac.uk]

- 37. ocf.berkeley.edu [ocf.berkeley.edu]

- 38. pdf.benchchem.com [pdf.benchchem.com]

- 39. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. pubs.acs.org [pubs.acs.org]

- 42. research.manchester.ac.uk [research.manchester.ac.uk]

- 43. researchgate.net [researchgate.net]

- 44. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 45. researchgate.net [researchgate.net]

Characterizing unexpected byproducts in biphenyl synthesis